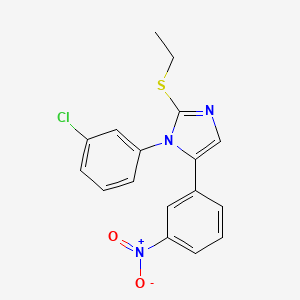

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-2-ethylsulfanyl-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c1-2-24-17-19-11-16(12-5-3-8-15(9-12)21(22)23)20(17)14-7-4-6-13(18)10-14/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSQLQXJRRXNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts.

Addition of the ethylthio group: This can be done through nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.

Incorporation of the nitrophenyl group: This step typically involves nitration reactions using nitric acid and sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the various functional groups. The general synthetic route can be summarized as follows:

- Starting Materials : The synthesis begins with readily available precursors such as 3-chlorobenzaldehyde and 3-nitrophenyl derivatives.

- Cyclization Reaction : The cyclization is generally achieved through a reaction involving ethylthio compounds and imidazole derivatives under controlled conditions, often using catalysts like piperidine or sodium acetate.

- Purification : The final product is purified through recrystallization or chromatography.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of imidazole compounds, including this compound, show significant antimicrobial properties against various pathogens, including resistant strains of bacteria and fungi .

- Anticancer Properties : Some studies suggest that imidazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : There is evidence that such compounds can modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several imidazole derivatives against multidrug-resistant Mycobacterium abscessus complex strains. The results showed that the compound exhibited potent activity, outperforming some conventional antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested for its effects on human cancer cell lines. The results indicated significant inhibition of cell growth at low micromolar concentrations, suggesting that modifications to the imidazole core could enhance its anticancer properties. This study underscores the importance of structure-activity relationship (SAR) studies in optimizing drug candidates .

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | M. abscessus | 0.5 | |

| Anticancer | HeLa Cells | 2.0 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 10 |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Ethylthio compound + 3-chlorobenzaldehyde + catalyst | 85 |

| Purification | Recrystallization from ethanol | >90 |

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole can be compared with similar compounds such as:

1-(3-chlorophenyl)-3-(3-nitrophenyl)urea: This compound also contains chlorophenyl and nitrophenyl groups but differs in its urea linkage.

1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: This compound has a pyrazole ring instead of an imidazole ring and includes a carbaldehyde group.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Biological Activity

The compound 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis and Structural Characteristics

The synthesis of imidazole derivatives often involves cyclocondensation reactions. For instance, similar compounds have been synthesized using 2,4-diacetyl-5-hydroxy-5-methyl-3-nitrophenyl derivatives in the presence of cyanothioacetamide . The structural features of this compound include a chlorophenyl group, an ethylthio moiety, and a nitrophenyl substituent, contributing to its unique pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For example, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines. In vitro evaluations indicated that certain derivatives exhibit IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Table 1: Antiproliferative Activity of Related Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4f | A549 | 18.53 | 23-46 |

| 4c | HeLa | 20.00 | - |

| 4a | SGC-7901 | 15.00 | - |

Note: Values represent averages from multiple experiments.

The mechanism of action for these compounds often involves the induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2, leading to increased cell death in tumor cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented. Compounds similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range indicating potent antibacterial effects .

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7b | S. aureus | 0.22 |

| 10 | E. coli | 0.25 |

| 13 | B. subtilis | 0.30 |

Note: MIC values indicate the lowest concentration that inhibits visible growth.

Case Studies

Several case studies have reported on the efficacy of imidazole derivatives in clinical settings:

- Antitumor Efficacy : A study evaluated the effects of a closely related compound on breast cancer cell lines, finding that it induced G2/M phase cell cycle arrest and apoptosis in MCF-7 cells .

- Antimicrobial Resistance : Research has also focused on the resistance patterns observed with imidazole derivatives, showing that they can effectively combat resistant strains of bacteria by inhibiting biofilm formation .

Q & A

Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole, and how can stereoselectivity be controlled?

The compound can be synthesized via multicomponent reactions or modular substitution strategies. For stereochemical control, ternary catalysis (e.g., chiral phosphoric acids or metal-ligand systems) has been demonstrated to enhance diastereoselectivity in analogous imidazole derivatives. For example, enantioconvergent synthesis using (R,R)-diisopropyl catalysts achieved >90% diastereomeric excess in hydrazide analogs with similar aryl substituents . Key steps include optimizing solvent polarity (e.g., DCM vs. THF) and reaction temperature (0–25°C) to minimize racemization.

Q. How can researchers determine the physicochemical properties (e.g., LogP, solubility) of this compound?

- LogP : Use reversed-phase HPLC with a C18 column and a reference calibration curve (e.g., nitrobenzene derivatives). For imidazole analogs, experimental LogP values range from 2.8–3.5, influenced by the electron-withdrawing nitro group .

- Solubility : Perform shake-flask assays in PBS (pH 7.4) or DMSO, followed by UV-Vis spectrophotometry. Polar substituents like the ethylthio group may improve aqueous solubility compared to purely aromatic analogs.

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Test against kinases (e.g., CDK2/9) using ATP-competitive assays. Similar nitroimidazoles show Ki values in the nM range .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293 or HeLa), noting EC50 values. Reference LC50 data for aquatic organisms (e.g., Daphnia magna: 20.2 mg/L ) to assess ecotoxicological risks.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Substituent variation : Replace the 3-nitrophenyl group with electron-deficient (e.g., 4-CF3) or bulky groups (e.g., naphthyl) to modulate steric and electronic effects. For example, trifluoromethoxy-substituted imidazoles show enhanced metabolic stability .

- Bioisosteric replacement : Substitute the ethylthio group with sulfoxide or sulfone moieties to alter redox potential and binding affinity.

Q. What computational methods are effective for predicting binding modes and metabolic pathways?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., CDK2, PDB: 1HCL). The nitro group may form hydrogen bonds with Lys33 or Asp145 .

- ADMET prediction : Employ QikProp or SwissADME to estimate bioavailability and cytochrome P450 interactions. The 3-chlorophenyl group may increase hepatic clearance via CYP2C8.

Q. How should researchers resolve contradictions in reported toxicity data (e.g., conflicting EC50 values)?

- Standardized protocols : Replicate assays using OECD guidelines (e.g., Test No. 202 for Daphnia). Variations in EC50 (e.g., 11.4 mg/L for Scenedesmus quadricauda vs. 20.2 mg/L for Daphnia) may arise from species-specific sensitivities.

- Metabolite analysis : Use LC-MS to identify degradation products (e.g., hydroxylated or dealkylated metabolites) that contribute to toxicity .

Q. What strategies mitigate environmental risks during disposal or accidental release?

- Degradation studies : Conduct photolysis (UV light, λ = 254 nm) or hydrolysis (pH 3–9) tests to identify persistent intermediates. Sethoxydim analogs degrade via cleavage of the ethylthio group under alkaline conditions .

- Adsorption modeling : Use soil column experiments to assess mobility; log Koc values >3.0 indicate low leaching potential .

Key Methodological Recommendations

- Stereochemical analysis : Use chiral HPLC (Daicel CHIRALPAK® columns) and X-ray crystallography to confirm configuration .

- Toxicity testing : Follow EPA guidelines for aquatic organisms (OCSPP 850.1000 series) .

- Computational validation : Cross-validate docking results with molecular dynamics simulations (AMBER or GROMACS) to account for protein flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.